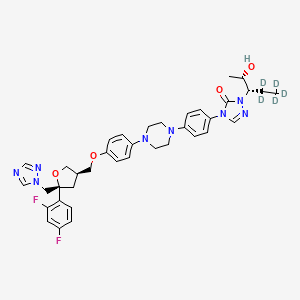

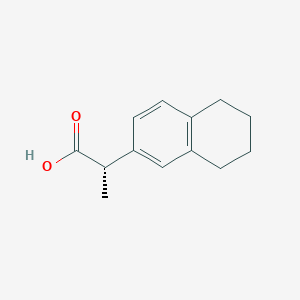

![molecular formula C19H14N4O3S B2521640 2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide CAS No. 1286727-85-2](/img/structure/B2521640.png)

2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-benzamido-N-(2-methylbenzo[d]thiazol-5-yl)oxazole-4-carboxamide, also known as BTOC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields, including drug discovery, cancer research, and immunology. BTOC is a heterocyclic compound that contains a benzamido group, an oxazole ring, and a thiazole ring, which makes it a versatile compound with unique properties.

科学的研究の応用

Antibacterial Activity

Compounds derived from benzothiazole nuclei have been designed and synthesized with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These studies showcase the potential of such compounds as effective antibacterial agents, which could be further explored for medical applications (Palkar et al., 2017).

Diuretic Activity

Biphenyl benzothiazole-2-carboxamide derivatives have been synthesized and screened for diuretic activity. Among these derivatives, specific compounds have shown significant promise as diuretics, highlighting their potential use in treating conditions that benefit from diuresis (Yar & Ansari, 2009).

Antiallergic Activity

The synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones has led to compounds with potential antiallergic activity. These compounds have been tested for their effectiveness in inhibiting passive cutaneous anaphylaxis in rats, offering a pathway for developing new antiallergic medications (Wade et al., 1983).

Synthesis Efficiency in Aqueous Media

Research on the efficient synthesis of benzazoles, including benzoxazoles and benzothiazoles, in aqueous media presents an environmentally friendly approach to producing these compounds. Such methods contribute to greener chemistry practices and can enhance the scalability of producing benzazole-based pharmaceuticals (Boeini & Hajibabaei Najafabadi, 2009).

Electrosynthesis of Benzothiazoles

An innovative approach to synthesizing 2-aminobenzothiazoles involves an external oxidant-free intramolecular dehydrogenative C–S cross-coupling under electrolytic conditions. This method highlights a sustainable and efficient pathway to synthesize benzothiazoles, which are crucial in various pharmaceutical applications (Wang, Tang, & Lei, 2017).

作用機序

Environmental Factors

Environmental factors such as nutrient availability can influence the action of these compounds. Bacteria use quorum sensing pathways to respond to these external factors and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

The result of action for these related compounds is the inhibition of quorum sensing, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria to develop future resistance .

特性

IUPAC Name |

2-benzamido-N-(2-methyl-1,3-benzothiazol-5-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-11-20-14-9-13(7-8-16(14)27-11)21-18(25)15-10-26-19(22-15)23-17(24)12-5-3-2-4-6-12/h2-10H,1H3,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHXYSPRUHODFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2521557.png)

![2-(4-ethoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2521558.png)

![6-Bromo-N-[3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]pyridine-2-carboxamide](/img/structure/B2521564.png)

![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)

![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)

![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)